Ethyl 2-Hydroxybutyrate

Description

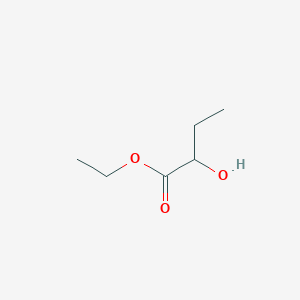

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWOQRSLYPHAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334629 | |

| Record name | Ethyl 2-Hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52089-54-0 | |

| Record name | Ethyl 2-hydroxybutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52089-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-Hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 2-hydroxy-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-Hydroxybutyrate physicochemical properties

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-Hydroxybutyrate

Introduction

This compound (CAS No: 52089-54-0), also known as 2-Hydroxybutyric acid ethyl ester, is an organic compound with the chemical formula C₆H₁₂O₃.[1][2][3] It is a colorless liquid at room temperature.[1][4] This ester is recognized for its utility as a reagent and solvent in organic synthesis and serves as an intermediate in the production of pharmaceuticals, cosmetics, and fragrances.[1][4] Its molecular structure contains a hydroxyl group and an ester functional group, which significantly influence its physicochemical properties and reactivity.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthetic chemistry, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₃ | [1][2][5] |

| Molecular Weight | 132.16 g/mol | [1][2][5] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 167 °C (at 760 mmHg) | [1][6] |

| Density | 1.01 g/cm³ (at 20°C) | [1] |

| Refractive Index | 1.4160 to 1.4200 (at 20°C) | [1] |

| Solubility | Soluble in water, alcohol, and ether | [1][4][6] |

| Water: 159,200 mg/L (at 25 °C, est.) | [6] | |

| Vapor Pressure | 0.574 mmHg (at 25 °C, est.) | [6] |

| Flash Point | 62.7 °C / 145 °F (TCC, est.) | [6] |

| pKa | 13.21 ± 0.20 (Predicted) | [1] |

| logP (o/w) | 0.344 (est.) | [6] |

Molecular Structure and Physicochemical Relationships

The properties of this compound are directly linked to its molecular structure. The presence of a chiral center at the second carbon, a hydroxyl group, an ester group, and an ethyl chain dictates its polarity, solubility, and boiling point.

Caption: Relationship between functional groups and properties of this compound.

Experimental Protocols

The determination of the physicochemical properties listed above involves standardized laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7] For small sample volumes, a micro-boiling point determination is effective.[8]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block on a hot plate or Thiele tube with oil)[8]

-

Clamps and stand

Procedure:

-

Sample Preparation: Place a few milliliters of this compound into the small test tube.[9]

-

Capillary Insertion: Place the capillary tube into the test tube with its open end down.[9]

-

Assembly: Secure the test tube to a stand. Immerse a thermometer into the liquid, ensuring the bulb is near the center of the sample.[9] If using a Thiele tube, attach the test tube to the thermometer.

-

Heating: Gently heat the apparatus.[8] Initially, trapped air will be expelled from the capillary tube. As the temperature nears the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.[8]

-

Observation: When a steady stream of bubbles is observed, stop heating. The liquid will begin to cool.

-

Measurement: The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid just begins to enter the capillary tube.[8] At this point, the vapor pressure inside the capillary equals the external pressure.

Determination of Density

Density is the mass of a substance per unit volume.[10] It is typically measured in g/mL or g/cm³ for liquids.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Electronic balance (accurate to at least 0.01 g)

-

Thermometer

Procedure:

-

Mass of Cylinder: Measure and record the mass of a clean, dry graduated cylinder using the electronic balance.[11]

-

Volume Measurement: Carefully add a specific volume of this compound (e.g., 10.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[11]

-

Mass of Liquid and Cylinder: Place the graduated cylinder containing the liquid on the balance and record the total mass.[11]

-

Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.

-

Calculation:

-

Replication: Repeat the procedure two more times and calculate the average density for improved accuracy.[11]

Determination of Solubility (Qualitative & Quantitative)

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[12]

Apparatus:

-

Test tubes with stoppers

-

Graduated cylinder or pipette

-

Balance

-

Spatula

-

Constant temperature bath (optional, for precise measurements)

Procedure:

-

Solvent Preparation: Measure a precise volume of the solvent (e.g., 10.0 mL of distilled water) and place it in a test tube.[12]

-

Maintain Temperature: Ensure the solvent is at the desired, constant temperature (e.g., 25°C). A water bath can be used for this.[12]

-

Solute Addition: Add a small, pre-weighed amount of this compound to the test tube.

-

Dissolution: Stopper the test tube and shake vigorously to facilitate dissolution.[12] Observe if the solute dissolves completely.

-

Saturation Point: Continue adding small, known quantities of the solute, shaking after each addition, until a point is reached where no more solute dissolves, and a separate phase (undissolved liquid) persists.[12] This indicates the solution is saturated.

-

Calculation: Calculate the total mass of the solute that dissolved in the known volume of the solvent. Express the solubility in units such as g/100 mL or mg/L.

References

- 1. chembk.com [chembk.com]

- 2. (R)-ethyl 2-hydroxybutanoate | C6H12O3 | CID 521365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butanoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. Ethyl (2R)-2-hydroxybutanoate | C6H12O3 | CID 12747764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ethyl 2-hydroxybutanoate, 52089-54-0 [thegoodscentscompany.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

Spectroscopic Profile of Ethyl 2-Hydroxybutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 2-Hydroxybutyrate (also known as Ethyl 2-hydroxybutanoate). The information presented herein is essential for the identification, characterization, and quality control of this compound in research, development, and manufacturing settings. This guide includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the available spectroscopic data for this compound. This information is critical for the structural elucidation and purity assessment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| -CH₃ (Butyrate chain) | 0.9 | Triplet | 7.4 |

| -CH₂- (Butyrate chain) | 1.7 | Multiplet | |

| -CH(OH)- | 4.1 | Triplet | 6.5 |

| -OH | Broad Singlet | ||

| -O-CH₂- (Ethyl ester) | 4.2 | Quartet | 7.1 |

| -O-CH₂-CH₃ (Ethyl ester) | 1.3 | Triplet | 7.1 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C H₃ (Butyrate chain) | ~10 |

| -C H₂- (Butyrate chain) | ~28 |

| -C H(OH)- | ~70 |

| -C =O (Ester) | ~175 |

| -O-C H₂- (Ethyl ester) | ~61 |

| -O-CH₂-C H₃ (Ethyl ester) | ~14 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by the presence of key functional groups, including the hydroxyl (-OH) and ester (C=O) moieties.

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| O-H (Alcohol) | Stretching, H-bonded | 3600-3200 (broad) |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=O (Ester) | Stretching | 1750-1735 |

| C-O (Ester) | Stretching | 1300-1000 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern that is invaluable for its identification. The data presented is for (R)-ethyl 2-hydroxybutanoate (B1229357), a stereoisomer with an identical mass spectrum under standard achiral GC-MS conditions.[1]

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 132 | < 1 | [M]⁺ (Molecular Ion) |

| 117 | ~ 10 | [M - CH₃]⁺ |

| 103 | ~ 20 | [M - C₂H₅]⁺ |

| 88 | ~ 100 | [M - C₂H₄O]⁺ (from McLafferty rearrangement) |

| 75 | ~ 85 | [HO=C(OH)CH₂CH₃]⁺ |

| 59 | ~ 95 | [C₂H₅O=C=O]⁺ |

| 45 | ~ 70 | [C₂H₅O]⁺ |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline the methodologies for NMR, IR, and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-5 seconds between scans to ensure full spin relaxation.

-

Spectral Width: Typically -2 to 12 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

-

Spectrometer: Same instrument as for ¹H NMR, operating at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz spectrometer).

-

Pulse Sequence: Standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Typically 0 to 200 ppm.

-

Temperature: 298 K (25 °C).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal to completely cover the sampling area.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Data Presentation: Transmittance or Absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

If necessary, filter the solution to remove any particulate matter.

-

Transfer the solution to a GC autosampler vial.

GC-MS System and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent single quadrupole mass selective detector.

-

Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

-

Injector: Split/splitless injector, operated in splitless mode.[2]

-

Injector Temperature: 250 °C.[2]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Maintain at 250 °C for 5 minutes.

-

-

Mass Spectrometer Conditions:

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical entity such as this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 2-Hydroxybutyrate

This guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-Hydroxybutyrate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the expected spectral data, a standard experimental protocol for data acquisition, and visual representations of molecular structure and experimental workflows.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the overall electronic structure. The multiplicity, or splitting pattern, of each signal is a result of spin-spin coupling with neighboring protons and follows the n+1 rule. The integration of each signal is proportional to the number of protons it represents.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| a (CH3 of ethyl ester) | ~1.25 | Triplet (t) | 3H | ~7.1 |

| b (CH2 of ethyl ester) | ~4.20 | Quartet (q) | 2H | ~7.1 |

| c (CH of butyrate) | ~4.05 | Triplet (t) | 1H | ~6.5 |

| d (OH) | Variable | Singlet (s, broad) | 1H | N/A |

| e (CH2 of butyrate) | ~1.70 | Quintet (or p) | 2H | ~7.0 |

| f (CH3 of butyrate) | ~0.95 | Triplet (t) | 3H | ~7.4 |

Note: The chemical shift of the hydroxyl proton (d) is highly variable and depends on factors such as solvent, concentration, and temperature. It may also undergo exchange with deuterium (B1214612) if a deuterated solvent containing D2O is used, leading to its disappearance from the spectrum.

Experimental Protocols

The following section outlines a standard procedure for the acquisition of a 1H NMR spectrum of a liquid sample such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Wipe the exterior of the NMR tube clean and carefully insert it into the spinner turbine, ensuring it is set to the correct depth using a depth gauge. Place the sample in the NMR spectrometer.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a routine 1H NMR spectrum of a sample at this concentration, 8 to 16 scans are typically sufficient.

-

Data Acquisition: Acquire the Free Induction Decay (FID) data.

-

Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain NMR spectrum. Phase and baseline corrections are then applied to the spectrum.

-

Data Analysis: Integrate the peaks and determine the chemical shifts, multiplicities, and coupling constants of all signals.

Visualizations

The following diagrams illustrate the structural relationships and experimental workflow associated with the 1H NMR analysis of this compound.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-Hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation of ethyl 2-hydroxybutyrate (CAS 52089-54-0). This compound, a valuable chiral building block in organic synthesis, presents a characteristic fragmentation pattern crucial for its identification and structural elucidation. This document outlines the key mass spectral data, a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and a proposed fragmentation pathway supported by established principles of mass spectrometry. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for the characterization of small organic molecules.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide significant structural information. The molecular ion peak is often of low intensity, a common feature for aliphatic esters and alcohols. The base peak and other significant fragments arise from specific cleavage events, which are detailed in the fragmentation pathway section.

The quantitative data from the mass spectrum of this compound, as cataloged in the NIST Mass Spectrometry Data Center, is summarized below.

| m/z (Mass-to-Charge Ratio) | Relative Abundance (%) | Proposed Fragment Ion |

| 29 | Moderate | [C2H5]+ |

| 45 | High | [C2H5O]+ or [COOH]+ |

| 59 | High | [C2H3O2]+ |

| 73 | High | [M - C2H5O]+ or [M - COOH]+ |

| 87 | Moderate | [M - C2H5O]+• |

| 103 | Low | [M - C2H5]+ |

| 132 | Low | [C6H12O3]+• (Molecular Ion) |

Experimental Protocols

The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound. This protocol is synthesized from standard methods for the analysis of similar ethyl esters.

Sample Preparation

Samples containing this compound should be dissolved in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a final concentration of approximately 10-100 µg/mL.

Gas Chromatography (GC) Conditions

-

Instrument: Agilent 7890A Gas Chromatograph or equivalent.

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 1 minute.

-

Ramp: Increase to 220°C at a rate of 10°C/min.

-

Final hold: Maintain at 220°C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

Instrument: Agilent 5975C Mass Selective Detector or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 20-200.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Transfer Line Temperature: 280°C.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be rationalized through a series of characteristic cleavage reactions, primarily alpha-cleavages and rearrangements common to esters and alcohols.

The fragmentation is initiated by the ionization of the molecule to form the molecular ion ([M]+•) at m/z 132. The significant peak at m/z 103 results from the loss of an ethyl radical from the ester group. Alpha-cleavage adjacent to the hydroxyl group leads to the formation of the ion at m/z 87 through the loss of an ethoxy radical. The ion at m/z 59 is proposed to arise from the loss of a carboethoxy radical. Further fragmentation can lead to the formation of smaller ions such as m/z 45 and 29.

The Natural Occurrence of Ethyl 2-Hydroxybutyrate: A Technical Guide

Introduction

Ethyl 2-hydroxybutyrate is an organic compound and an ester that contributes to the sensory profile of various fermented foods and beverages. As a volatile organic compound, its presence, even at trace concentrations, can significantly impact the aroma and flavor characteristics of the final product. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic pathways, and the analytical methodologies used for its detection and quantification. This document is intended for researchers, scientists, and professionals involved in drug development, food science, and biotechnology.

Natural Occurrence

This compound is primarily found in fermented products, where it is synthesized by microorganisms as a secondary metabolite. Its presence has been noted in a variety of alcoholic beverages and other fermented foods.

Quantitative Data on Related Hydroxy Esters in Wine

While specific quantitative data for this compound is not extensively documented in the provided search results, data for structurally similar and isomeric compounds like ethyl 3-hydroxybutanoate and ethyl 2-hydroxy-4-methylpentanoate (B1259815) are available and presented below for comparative context. These compounds also contribute to the fruity and aromatic profiles of wines.

| Compound | Wine Type | Average Concentration (µg/L) | Enantiomeric Ratio (S/R or R/S) | Source |

| Ethyl 3-hydroxybutanoate | Red Wine | ~ 450 (± 150) | ~ 75:25 (S/R) | [1] |

| Ethyl 2-hydroxy-4-methylpentanoate | Red Wine | ~ 400 | ~ 95:5 (R/S) | [2] |

Biosynthesis of this compound

The formation of this compound in nature is predominantly a result of microbial metabolism, particularly by yeast such as Saccharomyces cerevisiae, during fermentation.[3] The biosynthesis involves the esterification of 2-hydroxybutyric acid with ethanol. The precursor, 2-hydroxybutyric acid, is an intermediate in amino acid metabolism.

The general pathway involves the conversion of glucose into pyruvate (B1213749) through glycolysis. Pyruvate can then be converted into various intermediates of the Krebs cycle or amino acid biosynthetic pathways. Threonine, an essential amino acid, can be deaminated and reduced to form 2-hydroxybutyric acid. Finally, through an esterification reaction catalyzed by yeast esterases, 2-hydroxybutyric acid reacts with ethanol, which is abundantly present during fermentation, to form this compound.

Experimental Protocols

The detection and quantification of this compound in complex matrices like food and beverages require sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method due to its ability to separate volatile compounds and provide structural information for their identification.

Sample Preparation: Liquid-Liquid Extraction

A common method for extracting this compound from a liquid matrix is liquid-liquid extraction (LLE).

-

Sample Collection: Obtain a representative sample of the fermented beverage or food.

-

Internal Standard Addition: Spike the sample with a known concentration of an internal standard (e.g., a deuterated analog of the analyte) to correct for extraction losses and matrix effects.

-

Extraction: Add an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to the sample.[4]

-

Mixing: Vortex or shake the mixture vigorously to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

-

Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

-

Collection: Carefully collect the organic layer containing the analyte.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the extract.

-

Derivatization (Optional): For improved chromatographic performance and sensitivity, the hydroxyl group of this compound can be derivatized, for example, through silylation using reagents like BSFTA + 1% TMCS.[5]

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Injection: Inject a small volume (e.g., 1-2 µL) of the prepared extract into the GC inlet.

-

Separation: The separation is typically performed on a capillary column with a suitable stationary phase (e.g., a wax column or a chiral column for enantiomeric separation).[4][6] The oven temperature is programmed to ramp up to elute the compounds based on their boiling points and interaction with the stationary phase.

-

Ionization: As the compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.

Conclusion

This compound is a naturally occurring ester found in fermented products, contributing to their characteristic aromas. Its biosynthesis is intricately linked to the metabolic activities of microorganisms, particularly yeast, during fermentation. The analysis of this compound in complex matrices relies on robust sample preparation techniques, such as liquid-liquid extraction, followed by sensitive instrumental methods like GC-MS. Further research into the precise quantification of this compound in a wider range of natural products and the elucidation of the specific enzymatic activities governing its formation will provide a deeper understanding of its role in food and beverage chemistry.

References

- 1. Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic, Organoleptic and Transcriptomic Impact of Saccharomyces cerevisiae Genes Involved in the Biosynthesis of Linear and Substituted Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. ttb.gov [ttb.gov]

Ethyl 2-Hydroxybutyrate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Ethyl 2-Hydroxybutyrate, a key intermediate in various synthetic processes. The following sections detail the physical and chemical properties, hazard classifications, handling and storage procedures, and emergency protocols.

Core Safety and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its safe handling. The quantitative data is summarized in the table below for clarity and easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₃ | [1][2][3] |

| Molecular Weight | 132.16 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [4] |

| Odor | Odorless | [4] |

| Boiling Point | 170 °C / 338 °F | [4] |

| Flash Point | 64 °C / 147.2 °F | [4] |

| Solubility | Soluble in water | [5] |

| Synonyms | Ethyl 2-hydroxybutanoate, Butanoic acid, 2-hydroxy-, ethyl ester | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable liquids | Category 4 | H227: Combustible liquid |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Acute toxicity, dermal | Category 4 | H312: Harmful in contact with skin |

| Acute toxicity, inhalation | Category 4 | H332: Harmful if inhaled |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of chemicals like this compound are standardized to ensure reproducibility and reliability of data. While specific study reports for this compound are not publicly available, the methodologies follow established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

1. Skin Irritation/Corrosion (OECD Test Guideline 439): This in vitro test uses reconstructed human epidermis (RhE) models that mimic the biochemical and physiological properties of human skin. The test substance is applied topically to the tissue surface. After a specific exposure and post-incubation period, cell viability is measured, typically using an MTT assay. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[6][7]

2. Acute Eye Irritation/Corrosion (OECD Test Guideline 492): For the assessment of eye irritation potential, in vitro methods using reconstructed human cornea-like epithelial (RhCE) models are employed. The test chemical is applied to the epithelial surface, and after a defined exposure and post-incubation period, the extent of cell damage is evaluated by measuring cell viability. This method helps to identify substances that can cause serious eye damage or irritation.

3. Acute Oral, Dermal, and Inhalation Toxicity (OECD Test Guidelines 420, 402, 403): The determination of acute toxicity, often expressed as an LD50 (lethal dose for 50% of a test population) or LC50 (lethal concentration for 50% of a test population), involves administering the substance to laboratory animals (typically rats or mice) via the relevant route of exposure (oral, dermal, or inhalation). The animals are observed for a set period, and the dose or concentration that causes mortality in 50% of the animals is calculated. These studies are conducted in a stepwise manner to minimize the number of animals used.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risks associated with this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Ensure eyewash stations and safety showers are readily accessible.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[2]

-

Respiratory Protection: If working outside a fume hood or if vapors are present, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling Procedures:

-

Avoid breathing dust, vapor, mist, or gas.[2]

-

Avoid contact with skin and eyes.[2]

-

Keep away from heat, sparks, and open flames.[8]

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]

Emergency and First Aid Procedures

In the event of exposure or a spill, follow these first aid and emergency measures promptly.

First Aid Measures:

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[2]

-

Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water. Call a poison center or doctor/physician if you feel unwell.[2]

Spill Response:

-

Small Spills: Absorb the spill with an inert material (e.g., sand, vermiculite). Place the absorbed material into a suitable, closed container for disposal.[2]

-

Large Spills: Evacuate the area. Remove all sources of ignition. Ventilate the area. Prevent the spill from entering drains. Contain the spill and collect it with a non-combustible absorbent material.

Visual Guides

The following diagrams illustrate key safety workflows and procedures for handling this compound.

Caption: General laboratory safety workflow for handling chemicals.

Caption: First aid procedures for different routes of exposure.

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. enfo.hu [enfo.hu]

- 5. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. episkin.com [episkin.com]

- 7. x-cellr8.com [x-cellr8.com]

- 8. researchgate.net [researchgate.net]

Ethyl 2-hydroxybutanoate: A Toxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-hydroxybutanoate (B1229357) (CAS No. 52089-54-0) is an ester of 2-hydroxybutanoic acid and ethanol. It is a colorless liquid with a fruity odor, finding applications in the flavor and fragrance industries. As with any chemical compound intended for use in consumer products or as an intermediate in pharmaceutical manufacturing, a thorough understanding of its toxicological profile is essential for ensuring human safety. This technical guide provides a comprehensive overview of the available toxicological data for Ethyl 2-hydroxybutanoate, including acute toxicity, irritation potential, and genotoxicity. Due to a lack of extensive direct testing on Ethyl 2-hydroxybutanoate, this guide incorporates data from structurally similar compounds, primarily ethyl lactate, to provide a conservative assessment of its potential hazards.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance that result from a single exposure or multiple exposures in a short period (usually 24 hours). The primary endpoints are the LD50 (lethal dose, 50%) for oral and dermal routes and the LC50 (lethal concentration, 50%) for the inhalation route.

Table 1: Acute Toxicity Data (Read-Across from Ethyl Lactate)

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 5000 mg/kg bw | [2] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg bw | [2] |

| LC50 | Rat | Inhalation | > 5.4 mg/L (4 hours) | [2] |

Experimental Protocols

-

Acute Oral Toxicity (as per OECD Guideline 423): The test substance is administered in a single dose to a group of fasted animals, typically rats. The animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days. A limit test at 2000 mg/kg or 5000 mg/kg is often employed for substances with expected low toxicity.

-

Acute Dermal Toxicity (as per OECD Guideline 402): A single dose of the substance is applied to a shaved area of the skin of the test animal (e.g., rabbit or rat) for 24 hours. The application site is then cleansed, and the animals are observed for 14 days for signs of toxicity and mortality.

-

Acute Inhalation Toxicity (as per OECD Guideline 403): Animals are exposed to the test substance as a gas, vapor, or aerosol in a chamber for a defined period (typically 4 hours). Observations for toxicity and mortality are conducted for 14 days post-exposure.

Irritation and Sensitization

Irritation studies evaluate the potential of a substance to cause reversible inflammatory effects on the skin and eyes. Sensitization studies assess the potential for a substance to induce an allergic response after repeated contact.

Globally Harmonized System (GHS) classifications for Ethyl 2-hydroxybutanoate indicate that it is a skin and eye irritant and may cause respiratory irritation.[3][4]

Table 2: Irritation Potential

| Endpoint | Classification | Notes |

| Skin Irritation | Causes skin irritation (Category 2) | Based on GHS classifications.[3][4] |

| Eye Irritation | Causes serious eye irritation (Category 2A) | Based on GHS classifications.[3][4] |

| Respiratory Irritation | May cause respiratory irritation (Category 3) | Based on GHS classifications.[3][4] |

Experimental Protocols

-

Acute Dermal Irritation/Corrosion (as per OECD Guideline 404): A small amount of the test substance is applied to a patch of shaved skin on a single animal (typically a rabbit). The site is observed for erythema (redness) and edema (swelling) at specified intervals over a period of up to 14 days.

-

Acute Eye Irritation/Corrosion (as per OECD Guideline 405): A single dose of the test substance is instilled into the conjunctival sac of one eye of an animal (usually a rabbit), with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at set intervals.

Genotoxicity

Genotoxicity assays are performed to identify substances that can cause damage to genetic material (DNA), which may lead to cancer or heritable defects.

Experimental Protocols

-

Bacterial Reverse Mutation Test (Ames Test, as per OECD Guideline 471): This in vitro assay uses several strains of bacteria (e.g., Salmonella typhimurium) with pre-existing mutations to assess the ability of a substance to cause gene mutations.

-

In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473): This test evaluates the potential of a substance to cause structural chromosomal abnormalities in cultured mammalian cells.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474): This in vivo assay assesses chromosomal damage or damage to the mitotic apparatus by detecting micronuclei in the erythrocytes of treated animals (usually rodents).

Metabolism

Understanding the metabolic fate of a compound is crucial for assessing its toxicological profile. It is anticipated that Ethyl 2-hydroxybutanoate, being an ester, will be readily hydrolyzed in the body by esterase enzymes.

The primary metabolic pathway is expected to be the hydrolysis of the ester bond to form 2-hydroxybutanoic acid and ethanol. Both of these metabolites are endogenous substances with well-characterized metabolic pathways. Ethanol is primarily metabolized in the liver, while 2-hydroxybutanoic acid can enter various metabolic pathways.

Experimental Workflow for Toxicological Assessment

A tiered approach is typically employed for the toxicological assessment of a chemical. This workflow prioritizes in vitro and in silico methods before proceeding to in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Conclusion

The available data, largely based on read-across from structurally similar compounds, suggests that Ethyl 2-hydroxybutanoate has a low order of acute toxicity via the oral, dermal, and inhalation routes. It is classified as a skin and eye irritant and may cause respiratory irritation. There is currently a lack of publicly available data on its genotoxic potential, and testing is recommended to complete its safety profile. The expected metabolic pathway involves simple hydrolysis to endogenous compounds. For a definitive risk assessment, further studies conducted directly on Ethyl 2-hydroxybutanoate are warranted. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment, especially to avoid skin and eye contact, and ensure adequate ventilation to minimize inhalation exposure.

References

In-Depth Technical Guide to Racemic Ethyl 2-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and spectral characterization of racemic Ethyl 2-hydroxybutanoate (B1229357). The information is intended to support research and development activities where this molecule is of interest.

Core Properties

The racemic mixture of Ethyl 2-hydroxybutanoate is a colorless to pale yellow liquid.[1] It is an ester derived from 2-hydroxybutanoic acid and ethanol (B145695). Key identifiers and physicochemical properties are summarized below.

Identifiers and Synonyms

| Identifier/Synonym | Value |

| IUPAC Name | ethyl 2-hydroxybutanoate[2] |

| CAS Number | 52089-54-0[2] |

| Molecular Formula | C₆H₁₂O₃[2] |

| Molecular Weight | 132.16 g/mol [3] |

| Synonyms | Ethyl 2-hydroxybutyrate, 2-Hydroxy-n-butyric acid ethyl ester, Butanoic acid, 2-hydroxy-, ethyl ester[2] |

Physicochemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | 1.01 g/cm³[3] |

| Boiling Point | 167 °C (estimated) |

| Flash Point | 62.7 °C (estimated) |

| Solubility | Soluble in organic solvents, limited solubility in water[1] |

| logP (o/w) | 0.344 (estimated) |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of racemic Ethyl 2-hydroxybutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, published spectrum for the racemic mixture can be elusive, the following represents a predicted 1H and 13C NMR spectral data based on its structure and data from analogous compounds.

| 1H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.20 | Quartet | -OCH₂ CH₃ | |

| ~4.05 | Triplet | -CH (OH)- | |

| ~2.50 | Singlet (broad) | -OH | |

| ~1.70 | Multiplet | -CH₂CH₃ | |

| ~1.25 | Triplet | -OCH₂CH₃ | |

| ~0.90 | Triplet | -CH₂ CH₃ |

| 13C NMR | Chemical Shift (ppm) | Assignment |

| ~175 | C =O | |

| ~70 | -C H(OH)- | |

| ~61 | -OC H₂CH₃ | |

| ~27 | -C H₂CH₃ | |

| ~14 | -OCH₂C H₃ | |

| ~10 | -CH₂C H₃ |

Other Spectroscopic Data

| Technique | Key Features |

| Infrared (IR) | Broad peak at ~3450 cm⁻¹ (O-H stretch), strong peak at ~1730 cm⁻¹ (C=O stretch) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z = 132.0786 |

Experimental Protocols

Synthesis of Racemic Ethyl 2-hydroxybutanoate via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of racemic Ethyl 2-hydroxybutanoate.

Materials:

-

Racemic 2-hydroxybutanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether (or other suitable extraction solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve racemic 2-hydroxybutanoic acid in an excess of anhydrous ethanol (e.g., 5-10 molar equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of the carboxylic acid) to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure racemic Ethyl 2-hydroxybutanoate.

Biochemical Relevance

While direct signaling pathways involving Ethyl 2-hydroxybutanoate are not prominently documented, its corresponding carboxylic acid, 2-hydroxybutanoic acid, is a known metabolite. It is classified as a hydroxy fatty acid and is associated with fatty acid metabolism. Esters like Ethyl 2-hydroxybutanoate can be hydrolyzed in biological systems by esterases to yield the corresponding alcohol (ethanol) and carboxylic acid. Therefore, the biochemical significance of Ethyl 2-hydroxybutanoate is likely linked to the metabolic pathways of 2-hydroxybutanoic acid.

Visualizations

The following diagrams illustrate key processes related to Ethyl 2-hydroxybutanoate.

Caption: Fischer Esterification Synthesis Workflow

Caption: Enzymatic Hydrolysis of Ethyl 2-hydroxybutanoate

Safety Information

Ethyl 2-hydroxybutanoate is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[2][3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.

| GHS Hazard Statement | Description |

| H227 | Combustible liquid[2][3] |

| H315 | Causes skin irritation[2][3] |

| H319 | Causes serious eye irritation[2][3] |

| H335 | May cause respiratory irritation[2][3] |

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-Hydroxybutyrate from Ethyl 2-Oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of ethyl 2-hydroxybutyrate via the reduction of ethyl 2-oxobutanoate (B1229078). Two common and effective methods are detailed: reduction by sodium borohydride (B1222165) and catalytic hydrogenation. These protocols are intended to serve as a comprehensive guide for laboratory synthesis, offering insights into reaction setup, execution, and product purification.

Method 1: Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the conversion of ketones to alcohols.[1][2] It is known for its operational simplicity and safety compared to more reactive hydrides.[3] The ketone in ethyl 2-oxobutanoate is readily reduced, while the ester functional group remains unaffected under standard conditions.[4][5]

Experimental Protocol

Materials:

-

Ethyl 2-oxobutanoate

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (anhydrous)

-

Diethyl ether or Ethyl acetate (B1210297) (for extraction)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-oxobutanoate (1.0 eq) in anhydrous methanol (10 volumes). Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.2 eq) portion-wise to the cooled solution.[4] The addition should be controlled to manage any effervescence.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen gas may be evolved.

-

Work-up:

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add water and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.

-

If necessary, the crude product can be purified by silica (B1680970) gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent.

-

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of ketones. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are commonly used.[7] This method often provides high yields and purity of the desired alcohol.

Experimental Protocol

Materials:

-

Ethyl 2-oxobutanoate

-

10% Palladium on carbon (Pd/C) catalyst (5 mol%)

-

Ethanol or Ethyl acetate (solvent)

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

-

Celite or another filter aid

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a two-necked round-bottom flask, place the 10% Pd/C catalyst under an inert atmosphere of nitrogen or argon.[8]

-

Reaction Setup:

-

Add the solvent (ethanol or ethyl acetate) to the flask containing the catalyst.

-

Add the ethyl 2-oxobutanoate (1.0 eq) to the flask.

-

-

Hydrogenation:

-

Securely attach a hydrogen-filled balloon to one neck of the flask.

-

Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.[9]

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon).

-

Monitor the reaction by TLC or by observing the consumption of hydrogen.

-

-

Work-up:

-

Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[8] Wash the filter cake with a small amount of the reaction solvent.

-

Caution: The used catalyst can be pyrophoric. Keep the filter cake wet with water to prevent ignition.[10]

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product is often of high purity, but can be further purified by distillation or column chromatography if needed.

-

Data Presentation

| Parameter | Method 1: Sodium Borohydride Reduction | Method 2: Catalytic Hydrogenation |

| Reagent | Sodium Borohydride (NaBH₄) | Hydrogen (H₂) with 10% Pd/C |

| Solvent | Methanol or Ethanol | Ethanol or Ethyl Acetate |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Pressure | Atmospheric | Atmospheric (balloon) or higher |

| Reaction Time | 2 - 5 hours | 4 - 24 hours |

| Typical Yield | 85 - 95% | > 90% |

| Purity (crude) | Good to Excellent | Excellent |

| Work-up | Aqueous work-up and extraction | Filtration and solvent removal |

| Key Advantage | Operational simplicity | High purity of crude product |

Visualizations

Logical Workflow for Synthesis of this compound

Caption: Logical workflow for the synthesis of this compound.

Experimental Workflow for Sodium Borohydride Reduction

Caption: Step-by-step workflow for NaBH₄ reduction.

Experimental Workflow for Catalytic Hydrogenation

Caption: Step-by-step workflow for catalytic hydrogenation.

References

- 1. Sodium Borohydride [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Enantioselective hydrogenation of α-keto esters over cinchona-Pt/ Al2O3 catalysts: New interpretation of the rate acceleration and the induction of enantio-differentiation | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.ru [2024.sci-hub.ru]

- 8. sarponggroup.com [sarponggroup.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.uci.edu [chem.uci.edu]

Ethyl 2-Hydroxybutyrate: A Versatile Chiral Building Block in Synthesis

Introduction

Ethyl 2-hydroxybutyrate is a valuable chiral building block in organic synthesis, prized for its stereocenter which allows for the construction of complex, enantiomerically pure molecules. This alpha-hydroxy ester is available in both (R) and (S) enantiomeric forms, providing chemists with versatile starting materials for the synthesis of a wide range of target compounds, most notably in the pharmaceutical industry. Its utility stems from the two reactive functional groups, the hydroxyl and the ester, which can be selectively manipulated to introduce new functionalities and build molecular complexity. This document provides detailed application notes and protocols for the use of this compound and its derivatives as chiral building blocks, with a significant focus on its application in the synthesis of precursors for Angiotensin-Converting Enzyme (ACE) inhibitors.

Application I: Biocatalytic Synthesis of (R)-2-Hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE)

One of the most prominent applications of a derivative of (R)-Ethyl 2-hydroxybutyrate is in the synthesis of (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE). This compound is a key chiral intermediate in the manufacture of several ACE inhibitors, such as Enalapril and Lisinopril, which are widely used to treat hypertension and congestive heart failure.[1][2] The asymmetric reduction of the prochiral ketone, ethyl 2-oxo-4-phenylbutyrate (OPBE), is the most common and efficient route to enantiomerically pure (R)-HPBE. Biocatalysis, employing either whole microbial cells or isolated enzymes, has emerged as a superior method for this transformation due to its high stereoselectivity, mild reaction conditions, and environmental compatibility.[1][2]

Biocatalytic Approaches

The asymmetric reduction of OPBE to (R)-HPBE is typically achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) that exhibit a high degree of stereoselectivity. These enzymes can be utilized as isolated proteins or within whole microbial cells, which can simplify the process by providing in-situ cofactor regeneration. A variety of microorganisms, including species of Candida, Pichia, and genetically engineered E. coli, have been successfully employed for this purpose.[1][3]

Quantitative Data for Biocatalytic Reduction of OPBE

The following table summarizes the quantitative data from various biocatalytic systems for the synthesis of (R)-HPBE.

| Biocatalyst | Substrate (OPBE) Concentration | Conversion (%) | Enantiomeric Excess (ee) of (R)-HPBE (%) | Reference |

| Candida krusei SW2026 | 2.5 g/L | 95.1 | 99.7 | [4] |

| Recombinant E. coli expressing Carbonyl Reductase (CpCR) | 30 mM | 98.3 | 99.9 | [3] |

| Recombinant Pichia pastoris expressing Carbonyl Reductase | Not specified | >95 | >99 | [1] |

| Ketoreductase KRED424 | 20 mM | 91.5 | >99 (S-enantiomer) | [1] |

| Ketoreductase KRED433 | 20 mM | >99 | 94 (R-enantiomer) | [1] |

Experimental Protocol: Whole-Cell Bioreduction of Ethyl 2-Oxo-4-phenylbutyrate (OPBE)

This protocol is a representative example of a whole-cell biocatalytic reduction to produce (R)-HPBE.

1. Materials:

-

Ethyl 2-oxo-4-phenylbutyrate (OPBE)

-

Microorganism (e.g., Candida krusei SW2026 or recombinant E. coli expressing a suitable ketoreductase)

-

Glucose (for cofactor regeneration)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

Culture medium for the selected microorganism

2. Equipment:

-

Shaking incubator

-

Centrifuge

-

Spectrophotometer

-

pH meter

-

Separatory funnel

-

Rotary evaporator

-

Gas chromatograph (GC) with a chiral column for ee determination

3. Procedure:

-

Cell Culture and Harvest:

-

Inoculate the chosen microorganism into a suitable culture medium.

-

Grow the culture in a shaking incubator under optimal conditions (e.g., 30°C, 200 rpm) until the desired cell density is reached (e.g., measured by optical density at 600 nm).

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet with phosphate buffer and resuspend in the same buffer to a desired concentration (e.g., 0.1 g/mL wet cells).[3]

-

-

Bioreduction Reaction:

-

In a reaction vessel, combine the cell suspension, phosphate buffer, glucose (e.g., 50 g/L), and OPBE (e.g., 10 mM).[3]

-

Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C) for a specified time (e.g., 24 hours).[3]

-

Monitor the progress of the reaction by periodically taking samples and analyzing for substrate consumption and product formation using a suitable analytical method like GC or HPLC.

-

-

Product Extraction and Purification:

-

After the reaction is complete, centrifuge the mixture to remove the cells.

-

Extract the supernatant with ethyl acetate (3 x volume of the supernatant).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude (R)-HPBE.

-

The crude product can be further purified by column chromatography if necessary.

-

-

Analysis:

-

Determine the enantiomeric excess of the product by chiral GC analysis.

-

Diagram of the Biocatalytic Pathway

Caption: Biocatalytic reduction of OPBE to (R)-HPBE with cofactor regeneration.

Application II: General Chemical Transformations of this compound

While the biocatalytic production of (R)-HPBE is a major application, the fundamental structure of this compound allows for a variety of chemical modifications, making it a versatile chiral starting material. The hydroxyl and ester groups can be independently or concertedly transformed to introduce new functionalities.

Common Chemical Transformations

-

Protection of the Hydroxyl Group: The secondary alcohol can be protected with various protecting groups (e.g., silyl (B83357) ethers like TBDMS, benzyl (B1604629) ethers) to allow for selective reactions at the ester functionality.

-

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides, acid chlorides, or reduced to a primary alcohol.

-

Reduction to a Diol: The ester can be reduced to a primary alcohol, yielding a chiral 1,2-diol, which is another valuable synthetic intermediate.

-

Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, which can be useful for subsequent stereoselective reductions to introduce a different stereochemistry at the C2 position.

Experimental Protocol: Protection of the Hydroxyl Group as a Silyl Ether

This protocol provides a general method for the protection of the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.

1. Materials:

-

Ethyl (R)- or (S)-2-hydroxybutyrate

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

2. Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

3. Procedure:

-

Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

Diagram of a Hypothetical Synthetic Workflow

The following diagram illustrates a hypothetical multi-step synthesis starting from (S)-Ethyl 2-hydroxybutyrate to demonstrate its potential as a chiral building block.

Caption: Hypothetical synthetic route from (S)-Ethyl 2-hydroxybutyrate.

This compound and its derivatives are valuable chiral building blocks in modern organic synthesis. The biocatalytic production of (R)-2-hydroxy-4-phenylbutyric acid ethyl ester stands out as a highly efficient and industrially relevant application, providing a key precursor for important pharmaceuticals. Beyond this specific use, the inherent chirality and versatile functional groups of this compound offer a platform for the synthesis of a wide array of complex chiral molecules through various chemical transformations. The continued development of both biocatalytic and chemical methods will further expand the utility of this important chiral synthon.

References

- 1. researchgate.net [researchgate.net]

- 2. afishman.net.technion.ac.il [afishman.net.technion.ac.il]

- 3. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 2-Hydroxybutyrate Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-Hydroxybutyrate. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main strategies for synthesizing this compound, particularly its chiral enantiomers, include:

-

Asymmetric Biocatalytic Reduction: This is a widely used method involving the reduction of a prochiral ketoester, such as ethyl 2-oxobutyrate or ethyl 2-oxo-4-phenylbutyrate, using microorganisms (like Candida krusei, Pichia pastoris) or isolated enzymes (like carbonyl reductases or alcohol dehydrogenases).[1][2][3] This approach is favored for its high enantioselectivity and mild reaction conditions.[2]

-

Chemo-catalytic Hydrogenation: This route involves the enantioselective hydrogenation of a keto-ester precursor using a metal catalyst (e.g., Platinum or Palladium) modified with a chiral ligand (e.g., dihydrocinchonidine).[4]

-

Enzymatic Resolution: This method starts with a racemic mixture of this compound and uses an enzyme, such as lipase, to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.[2] The theoretical maximum yield for the desired enantiomer in a resolution process is 50%.[1]

Q2: Which factors are most critical for optimizing the yield and enantioselectivity?

A2: For biocatalytic methods, the most critical parameters to control are:

-

pH: Enzyme activity and enantioselectivity are highly dependent on the pH of the reaction buffer.[1]

-

Temperature: Affects enzyme stability and reaction rate. An optimal temperature must be maintained, as higher temperatures can lead to enzyme deactivation.[1][3]

-

Substrate Concentration: High concentrations of the keto-ester substrate can inhibit or deactivate the enzyme, leading to lower yields.[1][3] Fed-batch strategies are often employed to mitigate this issue.[1]

-

Co-solvent: The addition of organic co-solvents can improve substrate solubility and, in some cases, enhance yield and enantioselectivity.[3]

-

Biocatalyst (Enzyme/Cell) Concentration: The amount of enzyme or whole cells used directly impacts the reaction rate.[3]

For chemo-catalytic methods, key factors include catalyst selection, hydrogen pressure, temperature, and the choice of solvent and chiral modifier.[4]

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through extraction followed by column chromatography or distillation. A common procedure involves:

-

Removing the biocatalyst (cells or immobilized enzyme) via centrifugation or filtration.[1]

-

Extracting the product from the aqueous supernatant using an organic solvent like ethyl acetate.[1]

-

Drying the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄).[1]

-

Concentrating the solution under vacuum.[1]

-

Purifying the crude product using silica (B1680970) gel column chromatography with an appropriate eluent system (e.g., ethyl acetate/petroleum ether).[1] For thermally stable products, vacuum distillation can also be an effective method.[5][6]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I fix this?

A: Low yield is a common issue that can stem from several factors related to your reagents, catalyst, or reaction conditions.

| Potential Cause | Recommended Solution |

| Inactive Biocatalyst/Enzyme | Verify Enzyme Activity: Test the enzyme/cells with a standard substrate to confirm activity. Storage: Ensure the biocatalyst has been stored at the correct temperature (-20°C or -80°C) to prevent degradation.[7] Fresh Catalyst: Use a fresh batch of cells or enzyme if deactivation is suspected. |

| Substrate Inhibition | Fed-Batch Strategy: High initial concentrations of the keto-ester substrate can inhibit the enzyme.[1] Implement a fed-batch approach where the substrate is added in several smaller portions over time.[1] Biphasic System: Consider using a two-phase aqueous-organic system to maintain a low substrate concentration in the aqueous phase where the reaction occurs.[1] |

| Poor Quality Starting Materials | Check Purity: Ensure the starting keto-ester and any co-substrates (e.g., glucose, isopropanol) are of high purity and free from contaminants that could inhibit the enzyme.[5] Anhydrous Conditions: For chemical synthesis (e.g., Grignard), ensure all reagents and solvents are strictly anhydrous.[5] |

| Suboptimal Reaction Conditions | Optimize pH and Temperature: The optimal pH and temperature are crucial for enzyme activity.[1] For example, with C. krusei, the optimal conditions were found to be pH 6.6 and 30°C.[1] Deviations can cause a significant drop in yield.[1] Optimize Co-solvent: If using a co-solvent, its type and concentration must be optimized. For one carbonyl reductase, 10% isopropanol (B130326) was optimal.[3] |

| Poor Catalyst Performance (Chemical) | Catalyst Activation/Pre-treatment: Some heterogeneous catalysts, like 5% Pt/Al₂O₃, may require pre-treatment (e.g., heating under H₂) to ensure maximum activity.[4] Catalyst Loading: Ensure the correct catalyst loading is used. Too little catalyst will result in slow or incomplete conversion. |

Problem 2: Low Enantioselectivity (Poor Enantiomeric Excess, ee)

Q: The chiral purity of my this compound is low. How can I improve the enantiomeric excess (ee)?

A: Low enantioselectivity indicates that the catalyst is not differentiating effectively between the two possible enantiomers.

| Potential Cause | Recommended Solution |

| Suboptimal Temperature | Adjust Temperature: Enantioselectivity can be temperature-dependent. For the asymmetric reduction of OPBE with C. krusei, the ee value decreased when the temperature was raised above 30°C.[1] Running the reaction at the optimal or a slightly lower temperature may improve ee. |

| Incorrect pH | Optimize Buffer pH: The enzyme's conformation, and thus its stereoselectivity, is strongly influenced by pH.[1] Systematically screen a range of pH values to find the optimum for enantioselectivity. |

| Co-solvent Effects | Screen Co-solvents: The choice of co-solvent can impact enantioselectivity.[3] Test different solvents or adjust the percentage of the current co-solvent. In some cases, running the reaction in a neat aqueous system may give the best results.[1] |

| Incorrect Chiral Modifier (Chemical) | Verify Modifier: In chemo-catalysis, the chiral modifier (e.g., a cinchonidine (B190817) alkaloid) is essential for inducing enantioselectivity.[4] Ensure the correct modifier is used at the proper concentration. |

| Side Reactions | Minimize Byproducts: If side reactions are occurring, they may consume the starting material or product non-selectively. Adjusting reaction conditions (e.g., lowering temperature) can help minimize these.[5] |

Problem 3: Reaction Stalls or Stops Prematurely

Q: My reaction starts well but then slows down or stops completely before all the starting material is consumed. Why is this happening?

A: Reaction stalling is often due to catalyst deactivation or inhibition.

| Potential Cause | Recommended Solution |

| Product Inhibition | Product Removal: High concentrations of the final product can inhibit the enzyme. If feasible, consider in-situ product removal using techniques like adsorption onto a resin.[2] |